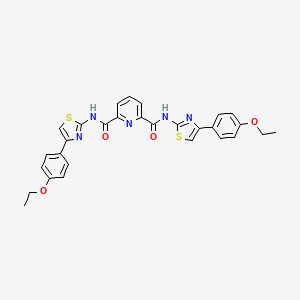

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Thiazoles, which are part of the structure of this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Again, while specific chemical reactions involving “N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide” are not available, thiazoles in general have been found to participate in a variety of reactions .Scientific Research Applications

Antimicrobial Agents

This compound has been used in the synthesis of chiral macrocyclic or linear pyridine carboxamides, which have shown potential as antimicrobial agents . These compounds have attracted considerable attention as inhibitors of ribonucleoside diphosphate reductase .

Coordination Chemistry

Pyridine-2,6-dicarboxamide-based scaffolds, such as the one , have noteworthy roles in coordination chemistry . They are used to create a variety of scaffolds that have significant applications in this field .

Stabilization of Reactive Species

These compounds also play a role in the stabilization of reactive species . This is particularly important in various chemical reactions where controlling the reactivity of certain species is crucial .

Synthetic Modelling of Metalloenzyme Active Sites

The compound has been used in synthetic modelling of some metalloenzyme active sites . This helps in understanding the functioning of these enzymes and can lead to the development of novel catalysts .

Catalytic Organic Transformations

Pyridine-2,6-dicarboxamide-based compounds have been used in catalytic organic transformations . They can act as catalysts and enhance the rate of organic reactions .

Sensing and Recognition Applications

These compounds have been used in sensing and recognition applications . For example, they have been used in the development of sensors for the detection of Fe3+ and Hg2+ ions .

Inhibitors of Ribonucleoside Diphosphate Reductase

Compounds of this kind have attracted considerable attention as inhibitors of ribonucleoside diphosphate reductase . This enzyme is involved in the synthesis of deoxyribonucleotides, which are necessary for DNA replication and repair .

Therapeutic Applications

Synthetic macrocyclic peptides, which can be derived from these compounds, are the subject of intensive research with respect to their therapeutic applications . They have shown potential in the treatment of various diseases .

properties

IUPAC Name |

2-N,6-N-bis[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O4S2/c1-3-37-20-12-8-18(9-13-20)24-16-39-28(31-24)33-26(35)22-6-5-7-23(30-22)27(36)34-29-32-25(17-40-29)19-10-14-21(15-11-19)38-4-2/h5-17H,3-4H2,1-2H3,(H,31,33,35)(H,32,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECGGAHVRKEJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N6-bis(4-(4-ethoxyphenyl)thiazol-2-yl)pyridine-2,6-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)

![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine](/img/structure/B2446428.png)

![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)

![9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2446431.png)

![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)

![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)

amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)

![2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2446438.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)